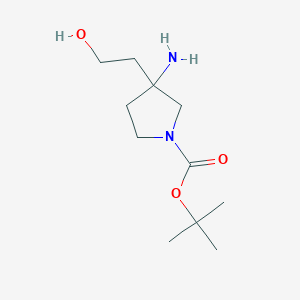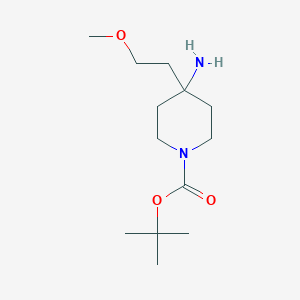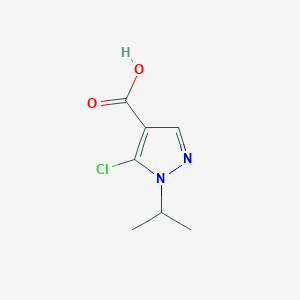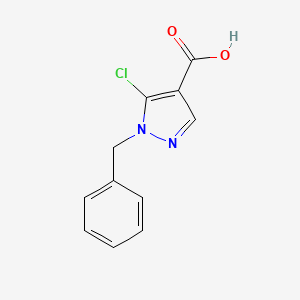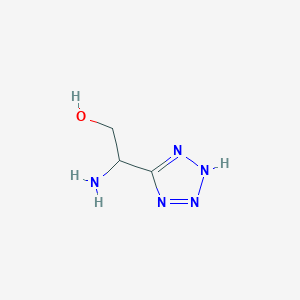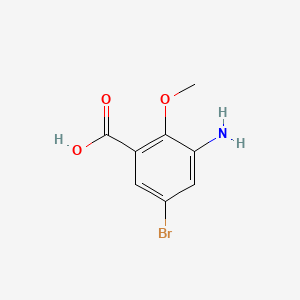
2-(Boc-amino)-2-phenylethylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-amino)-2-phenylethylamine Hydrochloride is a chemical compound commonly used in organic synthesis. The Boc group, which stands for tert-butoxycarbonyl, is a protecting group for amines. This compound is particularly useful in peptide synthesis and other applications where the protection of the amino group is necessary to prevent unwanted reactions.
Mechanism of Action
Target of Action
It’s known that boc-protected amines are generally used in organic synthesis, particularly in peptide synthesis .
Mode of Action
The compound acts as a Boc-protected amine . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This allows for the protection of the amine group during reactions, preventing it from reacting with other compounds in the mixture .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of complex organic molecules, including peptides . Therefore, it can be inferred that this compound may play a role in various biochemical pathways involved in peptide synthesis.
Pharmacokinetics
As a boc-protected amine, it’s likely to have good stability and resistance to degradation, which could potentially influence its bioavailability .
Result of Action
The result of the action of 2-(Boc-amino)-2-phenylethylamine Hydrochloride is the protection of the amine group in the compound, preventing it from reacting with other compounds in the mixture . This allows for the selective reaction of other functional groups in the molecule, enabling the synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . The Boc group is stable under a wide range of conditions, but can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-phenylethylamine Hydrochloride typically involves the protection of the amino group with the Boc group. This is achieved by reacting 2-phenylethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-2-phenylethylamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions.
Reduction Reactions: The compound can be reduced to form primary amines.
Oxidation Reactions: The phenyl group can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Removal of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Substitution: Free amine (2-phenylethylamine)
Reduction: Primary amine derivatives
Oxidation: Oxidized phenyl derivatives
Scientific Research Applications
2-(Boc-amino)-2-phenylethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(Cbz-amino)-2-phenylethylamine Hydrochloride: Uses the carbobenzoxy (Cbz) group as a protecting group.
2-(Fmoc-amino)-2-phenylethylamine Hydrochloride: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group.
Uniqueness
2-(Boc-amino)-2-phenylethylamine Hydrochloride is unique due to the stability of the Boc group under basic conditions and its easy removal under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDOFMYIHYSAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
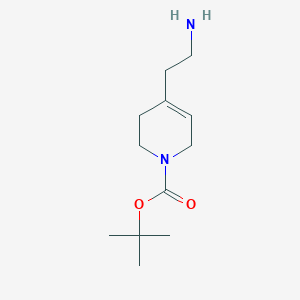
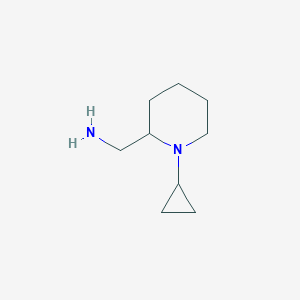

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)
![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)
